molecular formula C23H26N2O8S B11438843 Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11438843
M. Wt: 490.5 g/mol
InChI Key: UUAGNQRWTDXWDX-UHFFFAOYSA-N
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Description

Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl acetoacetate and 3-methoxybenzaldehyde under basic conditions to form the desired tetrahydropyrimidine ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the tetrahydropyrimidine ring and the presence of both sulfonyl and methoxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O8S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26N2O8S/c1-5-33-22(26)20-17(13-34(28,29)19-12-16(31-3)9-10-18(19)32-4)24-23(27)25-21(20)14-7-6-8-15(11-14)30-2/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)

InChI Key

UUAGNQRWTDXWDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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